N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound developed for its potential biological activity, particularly as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. [] Its research significance lies in its potential to contribute to the development of novel therapeutic strategies for cystic fibrosis, a life-threatening genetic disorder. [] This compound is classified as a small molecule and has been extensively studied in the context of correcting the function of the mutated F508del-CFTR protein, which is responsible for the majority of cystic fibrosis cases. []
N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, commonly referred to as a derivative of ivacaftor, is a compound with significant implications in pharmacology, particularly for the treatment of cystic fibrosis. This compound exhibits properties that enhance the function of the cystic fibrosis transmembrane conductance regulator, which is crucial for chloride ion transport across epithelial membranes.
N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide falls under the category of quinoline derivatives and is classified as a pharmaceutical compound due to its therapeutic effects.
The synthesis of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can be achieved through several methods. One notable approach involves the use of sodium methoxide in methanol to facilitate the reaction .
The synthetic route typically includes:
Analytical techniques such as liquid chromatography and mass spectrometry are employed to confirm the purity and identity of the synthesized compound .
The molecular structure of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can be depicted as follows:
This structure features a quinoline ring system with various substituents that contribute to its pharmacological properties.
Key structural data include:
N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, primarily involving:
These reactions are essential for understanding the pharmacokinetics of the compound, influencing its bioavailability and therapeutic efficacy.
The mechanism of action for N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves:
Studies indicate that this compound significantly increases CFTR activity in vitro and in vivo, highlighting its potential as a therapeutic agent for cystic fibrosis .
N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibits:
Key chemical properties include:
Relevant analytical data can be obtained through techniques like nuclear magnetic resonance spectroscopy and infrared spectroscopy .
N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has significant applications in:
This compound represents a critical advancement in cystic fibrosis treatment strategies, offering hope for improved patient outcomes through enhanced CFTR function.
This compound represents a structurally sophisticated N-phenyl-4-oxoquinoline-3-carboxamide derivative characterized by multiple sterically hindered substituents. It serves as a key intermediate in cystic fibrosis pharmacotherapeutics, specifically in the synthesis of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiators. The strategic incorporation of tert-butyl groups and hydroxyalkyl functionalities enhances both molecular stability and target binding specificity, positioning it within a class of high-value synthetic targets in modern medicinal chemistry [3] [4].
The systematic IUPAC designation for this compound is N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, reflecting its core structural features:
Table 1: Nomenclature and Identifier Comparison
Characteristic | This Compound | Structural Homologue (873054-44-5) |
---|---|---|
IUPAC Name | N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide |
Molecular Formula | C₂₅H₃₁N₂O₄ | C₂₄H₂₈N₂O₃ |
Core Structure | 4-Oxo-dihydroquinoline-3-carboxamide | 4-Oxo-dihydroquinoline-3-carboxamide |
CAS Registry | Not publicly assigned | 873054-44-5 [2] [5] |
This compound belongs to a pharmacologically significant class of N-aryl-4-oxoquinoline-3-carboxamides. Key analogues include:
Table 2: Structural Homologues and Their Pharmaceutical Relevance
Compound Variant | Key Structural Difference | Therapeutic Application |
---|---|---|
Ivacaftor (VX-770) | 2,4-di-tert-butylphenol substitution | CFTR potentiator for G551D mutation |
Amorphous solid dispersion form | Polymer-stabilized non-crystalline phase | Enhanced dissolution profile [3] |
Crystalline Form A (US8410274B2) | Defined XRPD pattern with 2θ peaks at 5.6°, 9.2° | Improved storage stability |
The development of this compound exemplifies strategic advances in heterocyclic coupling methodologies:
Medicinal chemistry research drove critical structural refinements:
Table 3: Key Patent Claims and Technological Impact
Patent / Publication | Priority Date | Key Claims | Technological Impact |
---|---|---|---|
US8410274B2 | 2009-08-21 | - Solid dispersions with HPMCAS- Spray-drying process parameters- Bioavailability enhancement | Solved formulation challenges for poorly soluble analogues |
NZ552543A | 2004-07-30 | - CFTR-modulating activity- Salt forms with organic acids- Combination therapies | Established foundational SAR for 4-oxoquinoline CFTR modulators |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1